
16α-FDHT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16α-FDHT, also known as 16β-[18 F]fluoro-5α-dihydrotestosterone, is a PET imaging agent used for the androgen receptor (AR) in prostate cancer . It has been clinically proven useful for detection and relative quantification of AR expression .
Synthesis Analysis
The synthesis of 16α-FDHT was originally reported by reacting its triflate precursor with n-[18 F]Bu 4 NF/n-Bu 4 NOH in THF at 55 °C . The overall yield of 16α-FDHT was 25-32% (decay corrected) in 70 minutes .Molecular Structure Analysis
The molecular structure of 16α-FDHT is similar to that of dihydrotestosterone, with the addition of a fluorine-18 label .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 16α-FDHT include fluorine-18 labeling, reduction, and deprotection .Physical And Chemical Properties Analysis
16α-FDHT is a radiopharmaceutical with a molar activity determined by using mass spectrometry was 63-148 GBq/µmol (1700-4000 Ci/mmol) .Applications De Recherche Scientifique
1. Imaging of Androgen Receptors in Prostate Cancer
16α-FDHT, specifically 16β-[18F]fluoro-5α-dihydrotestosterone (FDHT), has been evaluated for imaging androgen receptors in patients with prostate cancer using positron emission tomography (PET). Studies have documented the feasibility of PET imaging of prostate cancer with FDHT, suggesting that tumor uptake of FDHT is a receptor-mediated process. Positive PET studies with FDHT were associated with higher prostate-specific antigen (PSA) levels, indicating greater tumor burden (Dehdashti et al., 2005).
2. Radiopharmaceutical Optimization for Cancer Imaging
16α-FDHT, along with other fluorine-18-labeled steroid receptor tracers, is important for studying breast and prostate cancers. Optimization of the automated production of these ligands, including FDHT, as radiopharmaceuticals is essential for their clinical use in cancer imaging. The optimization process involves achieving high specific activity and reproducibility, which is crucial for research and clinical applications (Zhou et al., 2014).
3. Assessment of Androgen Receptor Expression in Prostate Cancer
Research has focused on the pharmacokinetic assessment of FDHT uptake in prostate tumors as measured by PET. This is aimed at developing a method to quantify changes in androgen receptor levels in prostate cancer patients undergoing therapy. The study explores the clinical potential of using FDHT PET to estimate androgen receptor concentration, which could serve as a surrogate measure of AR expression in metastatic prostate cancer (Beattie et al., 2010).
4. Radiation Dosimetry in Prostate Cancer Imaging
FDHT, specifically 16 beta-fluoro-5 alpha-dihydrotestosterone (FDHT), is used in PET radiopharmaceuticals for imaging prostate cancer. Studies have been conducted to derive estimates of normal-tissue absorbed doses for FDHT administered to patients with advanced prostate cancer. This research is pivotal in refining the use of FDHT in clinical settings, ensuring patient safety and effective diagnostic imaging (Zanzonico et al., 2004).
5. Evaluation in Combination Therapies for Breast Cancer
FDHT has been studied in combination with other treatments for breast cancer. For example, [18F]-FDHT PET was used to assess changes in androgen receptor availability during bicalutamide treatment in patients with metastatic breast cancer. This helps in evaluating the effectiveness of combination therapies in targeting androgen receptors in breast cancer treatment (Boers et al., 2020).
6. ER Imaging in Endometrial Carcinoma
FDHT, specifically 16α-[18F]fluoro-17β-oestradiol (FES), has been investigated for its correlation with estrogen receptors in endometrial carcinoma. This PET imaging study helps in non-invasive evaluation of estrogen receptor distribution and function, reflecting differentiation grade in endometrial carcinoma (Tsujikawa et al., 2010).
Propriétés
Numéro CAS |
141663-89-0 |
|---|---|
Nom du produit |
16α-FDHT |
Formule moléculaire |
C19H29FO2 |
Poids moléculaire |
308.43 |
Pureté |
>95% |
Synonymes |
16α-Fluorodihydrotestosterone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



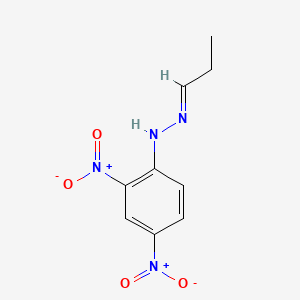
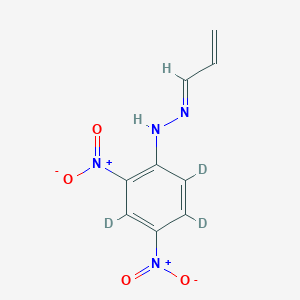

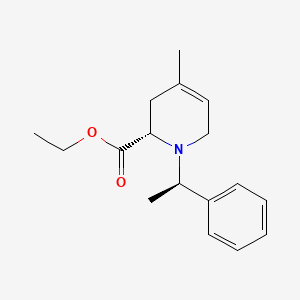
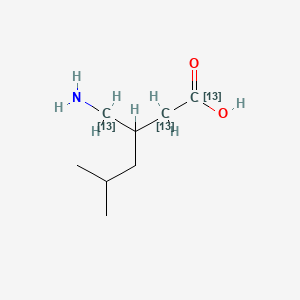
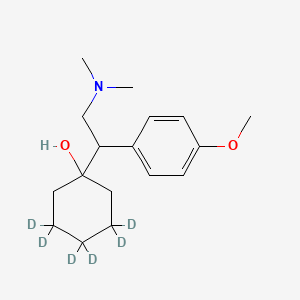

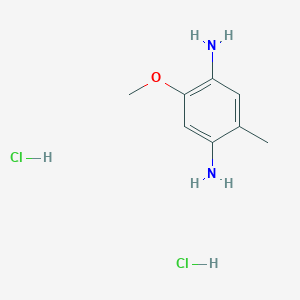
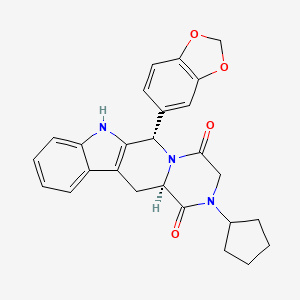
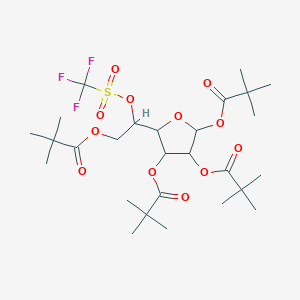
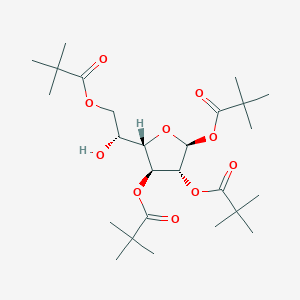
![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)